molecular formula C6H2BrClIN3 B14916670 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

Cat. No.: B14916670
M. Wt: 358.36 g/mol
InChI Key: MDORSEHQMHKNCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine typically involves the halogenation of imidazo[1,2-b]pyridazine derivatives. A common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively . The iodination step can be achieved using iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar halogenation reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is unique due to the presence of three different halogen atoms (Br, Cl, I) on the imidazo[1,2-b]pyridazine scaffold. This unique combination allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrClIN3/c7-4-2-10-5-1-3(9)6(8)11-12(4)5/h1-2H

InChI Key

MDORSEHQMHKNCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN2C1=NC=C2Br)Cl)I

Origin of Product

United States

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